Isosteviol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

El isosteviol se puede sintetizar mediante la transposición de Wagner-Meerwein del esteviol, que se obtiene de la hidrólisis del esteviósido . La reacción suele implicar el uso de ácidos fuertes como ácido clorhídrico, ácido sulfúrico o ácido bromhídrico . Se han desarrollado métodos de producción industrial para mejorar el rendimiento y la pureza del this compound. Un método de este tipo implica el uso de resinas de intercambio iónico ácidas, que proporcionan una mayor especificidad y eficiencia del producto . Otro enfoque utiliza ácidos de Lewis, siendo los iones férricos el catalizador óptimo, alcanzando un rendimiento del 83,2% .

Análisis De Reacciones Químicas

El isosteviol experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución . Los reactivos comunes utilizados en estas reacciones incluyen ácidos inorgánicos, ácidos orgánicos y líquidos iónicos ácidos . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del this compound puede conducir a la formación de diferentes derivados con posibles actividades biológicas .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Isosteviol and its derivatives have been extensively studied for their potential as novel therapeutic agents. The compound exhibits a range of biological activities that make it a candidate for drug development.

Bioactivity Profile

- Anticancer Properties : this compound derivatives have shown promising anticancer activities. For instance, modifications of this compound have led to compounds with enhanced cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and B16-F10 melanoma cells. These derivatives can induce apoptosis and inhibit angiogenic signaling pathways .

- Antidiabetic Effects : Research indicates that this compound can enhance insulin secretion and improve glucose metabolism. It has been shown to ameliorate gluco-, lipo-, and aminoacidotoxicity in pancreatic β-cells, suggesting its potential as a therapeutic agent for Type II diabetes .

| Application | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis, inhibits angiogenesis | |

| Antidiabetic | Enhances insulin secretion, improves glucose metabolism |

Cancer Therapeutics

This compound has been investigated for its role in cancer treatment. Several studies highlight its ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study: this compound Derivative 10C

- In vivo studies demonstrated that this compound derivative 10C significantly reduced tumor size in rat models of liver cancer without causing toxicity to normal tissues. The compound was effective in blocking key signaling pathways involved in cancer progression .

Neuroprotective Effects

This compound also shows promise in neuroprotection, particularly in the context of ischemic stroke.

Neuroprotective Mechanism

- Studies indicate that this compound sodium injection can reduce infarct volumes and improve neurobehavioral outcomes following induced cerebral ischemia in rat models. This effect is attributed to its ability to modulate inflammatory responses and protect neuronal integrity .

| Neuroprotective Application | Effect | Reference |

|---|---|---|

| Stroke Protection | Reduces infarct volume, improves behavior |

Other Biological Activities

Beyond its primary applications, this compound exhibits a variety of other biological effects:

- Antibacterial Activity : Demonstrated efficacy against various bacterial strains.

- Antioxidant Properties : Protects against oxidative stress-related damage.

- Anti-inflammatory Effects : Modulates inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation .

Mecanismo De Acción

El mecanismo de acción del isosteviol implica su interacción con dianas y vías moleculares específicas. Por ejemplo, se ha demostrado que el this compound causa detención del ciclo celular en varias líneas celulares cancerosas, lo que lleva a la inhibición de la proliferación celular . También regula el perfil de expresión genética de los genes reguladores de la insulina clave, lo que contribuye a sus efectos antihiperglucémicos . Las dianas y vías moleculares exactas involucradas en estos procesos aún están bajo investigación, pero la capacidad del compuesto para modular múltiples vías biológicas destaca su potencial terapéutico .

Comparación Con Compuestos Similares

El isosteviol está estructuralmente relacionado con otros compuestos diterpenoides como el esteviósido, el rebaudiósido y la giberelina . Si bien estos compuestos comparten algunas similitudes en sus actividades biológicas, el this compound destaca por sus características estructurales únicas y un espectro más amplio de efectos farmacológicos . Por ejemplo, los derivados del this compound han mostrado una mayor actividad anticancerígena y antimicrobiana en comparación con sus compuestos progenitores . La capacidad de modificar la estructura del this compound para crear nuevos derivados aumenta aún más su potencial como agente farmacológico versátil .

Propiedades

Número CAS |

27975-19-5 |

|---|---|

Fórmula molecular |

C20H30O3 |

Peso molecular |

318.4 g/mol |

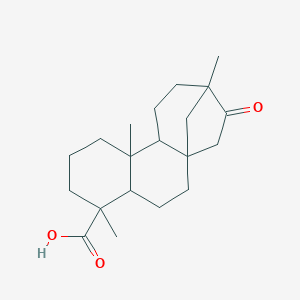

Nombre IUPAC |

(1R,5R,9S,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

InChI |

InChI=1S/C20H30O3/c1-17-9-5-14-18(2)7-4-8-19(3,16(22)23)13(18)6-10-20(14,12-17)11-15(17)21/h13-14H,4-12H2,1-3H3,(H,22,23)/t13?,14?,17-,18+,19+,20-/m0/s1 |

Clave InChI |

KFVUFODCZDRVSS-XCDUIVLNSA-N |

SMILES |

CC12CCC3C4(CCCC(C4CCC3(C1)CC2=O)(C)C(=O)O)C |

SMILES isomérico |

C[C@]12CCC3[C@@]4(CCC[C@@](C4CC[C@@]3(C1)CC2=O)(C)C(=O)O)C |

SMILES canónico |

CC12CCC3C4(CCCC(C4CCC3(C1)CC2=O)(C)C(=O)O)C |

Sinónimos |

(4a,8b,13b)-13-Methyl-16-oxo-17-norkauran-18-oic Acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.